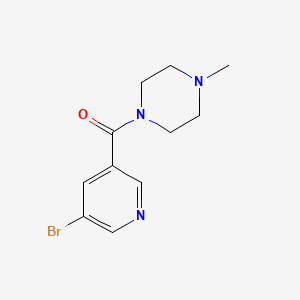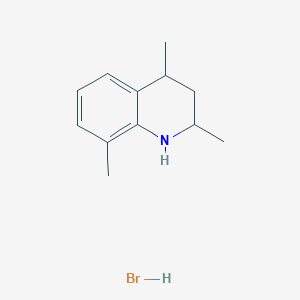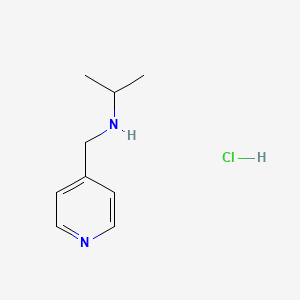![molecular formula C11H16ClN3O B6319672 (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride CAS No. 1158638-65-3](/img/structure/B6319672.png)
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
The compound is predicted to have a boiling point of 414.2±40.0 °C and a density of 1.16±0.1 g/cm3 .Mecanismo De Acción
The mechanism of action of FIPH is not fully understood. However, it is believed to act as a nucleophile in biochemical reactions, allowing it to participate in a variety of reactions. It is also believed to form complexes with other molecules, which can then be used to facilitate a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of FIPH are not yet fully understood. However, it is believed to be involved in a variety of biochemical and physiological processes, such as protein synthesis, enzyme activation, and signal transduction. It is also believed to be involved in the regulation of gene expression and the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FIPH in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to use in a variety of experiments. In addition, FIPH is relatively stable and has a low toxicity, which makes it safe to use in a variety of experiments. However, FIPH is relatively expensive and can be difficult to obtain in large quantities, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving FIPH. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted to explore the potential of FIPH as a catalyst in organic synthesis, as well as its potential applications in biocatalysis. Finally, further research could be conducted to explore the potential of FIPH as a ligand in coordination chemistry, as well as its potential applications in the development of new materials.
Métodos De Síntesis
FIPH can be synthesized using a number of different methods. One of the most common methods involves the reaction of 2-furylmethylamine with 1-bromo-3-imidazolepropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous solution and yields the desired product in high yields. Other synthesis methods include the reaction of 2-furylmethylamine with ethyl chloroformate in the presence of a base and the reaction of 2-furylmethylamine with 1-chloro-3-imidazolepropane in the presence of a base.
Aplicaciones Científicas De Investigación
FIPH has been used in a variety of scientific research applications. One of the most common uses of FIPH is as a reagent in the synthesis of other compounds. It is also used as a catalyst in organic synthesis, as a ligand for coordination chemistry, and as a reagent for the preparation of cyclic imidazoles. In addition, FIPH has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antiviral agents.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-imidazol-1-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAFFNASZCWGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B6319628.png)

![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)

![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)


![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)

![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)